8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
Properties
IUPAC Name |
8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-3-33-20-10-8-18(9-11-20)27(30)22-17-29(16-19-6-4-5-7-24(19)32-2)23-15-26-25(34-12-13-35-26)14-21(23)28(22)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKFFTZDCPYQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the dioxin ring, and the attachment of the substituents. The synthetic route may involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving appropriate diol precursors.
Attachment of Substituents: The ethoxybenzoyl and methoxyphenyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the quinoline core or the dioxin ring can be replaced with other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Substituent-Driven Comparisons
Key Observations :
- Electron-withdrawing vs. donating groups : Replacement of ethoxybenzoyl (target) with benzoyl (CAS 866341-26-6) reduces electron-donating capacity, which could diminish interactions with polar binding pockets .
Core-Modified Analogs
Table 2: Core Structural Variations
Key Observations :
- Fused ring systems: Compounds with pyrazino[1,2-b]isoquinoline cores () exhibit higher melting points (184–226°C) compared to quinolin-9-one analogs, suggesting stronger crystalline packing .
Structure-Activity Relationship (SAR) Insights
- Lipophilicity : Ethoxy and methoxy groups increase XLogP3 (e.g., 4.8 in CAS 866865-95-4 vs. 4.6 in fluorinated analog), correlating with enhanced membrane permeability .
- Substituent position : 2-methoxy (target) vs. 4-methoxy (CAS 866865-95-4) may influence metabolic pathways (e.g., CYP450-mediated demethylation) due to steric hindrance .
- Hybrid analogs : Acetamide-linked derivatives () demonstrate the feasibility of modular design for optimizing pharmacokinetics .
Biological Activity
The compound 8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one , also known by its CAS number 872198-23-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H25NO6
- Molecular Weight : 457.50 g/mol
- Structural Features : The compound contains a dioxin ring system and a quinoline moiety, which are known to influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Broad-Spectrum Efficacy : It has been tested against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion assays.
- Mechanism : The antimicrobial effect is believed to result from disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can reduce the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Case Study : In animal models of inflammation, administration of the compound significantly reduced paw edema and joint swelling.
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress:
- Reactive Oxygen Species (ROS) Scavenging : The compound demonstrated a strong ability to scavenge free radicals in various assays.
- Case Study : In vitro assays indicated that it could protect neuronal cells from oxidative damage induced by hydrogen peroxide.
Research Findings Summary Table
Q & A
Q. Example SAR Findings :
| Substituent Position | Modification | Impact on Activity |
|---|---|---|
| C4 (Ethoxy) | Replacement with fluorine | Increased antimalarial potency (IC ↓30%) |
| C6 (Methoxyphenyl) | Methyl → Ethyl | Reduced cytotoxicity (HeLa cells) |
Advanced: How can researchers resolve contradictory data in biological assays?
Answer:
Contradictions (e.g., varying IC values) are addressed via:
Reproducibility Checks : Standardize assay conditions (pH, temperature, cell lines) .
Orthogonal Assays : Validate enzyme inhibition (e.g., PfPK6) with fluorescence polarization and SPR (Surface Plasmon Resonance) .
Purity Analysis : Use HPLC-MS to confirm >98% compound purity, eliminating impurities as confounding factors .
Meta-Analysis : Compare data across studies (e.g., IC ranges for Plasmodium strains) to identify outliers .
Advanced: What mechanistic studies are critical for understanding its bioactivity?
Answer:
Key approaches include:
- Molecular Docking : Predict binding modes with targets (e.g., PfPK6 ATP-binding pocket) using software like AutoDock Vina .
- Enzyme Kinetics : Measure and shifts to identify competitive/non-competitive inhibition .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Transcriptomics : Profile gene expression changes in treated cells to uncover off-target effects .
Basic: What initial biological screening assays are recommended?
Answer:
Prioritize:
- Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria and Plasmodium falciparum .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation .
Dose-response curves (0.1–100 µM) and positive controls (e.g., chloroquine for antimalarial tests) are essential .
Advanced: How can computational methods guide analog design?
Answer:
Use:
- QSAR Models : Predict bioactivity based on substituent descriptors (e.g., LogP, polar surface area) .
- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for virtual analogs .
For example, FEP simulations showed that replacing the ethoxy group with a trifluoromethoxy moiety improves target binding by 2.3 kcal/mol .
Advanced: What strategies mitigate poor aqueous solubility?
Answer:
Approaches include:
- Prodrug Design : Introduce phosphate esters at the quinoline C9 position for hydrolysis in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .
Solubility parameters (e.g., Hansen solubility parameters) guide excipient selection .
Advanced: How to validate target engagement in cellular models?
Answer:
Employ:
- Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization upon compound binding .
- Silencing/Overexpression : Knockdown/overexpress PfPK6 in Plasmodium to correlate with IC shifts .
- Fluorescence Tagging : Fuse GFP to target proteins for live-cell imaging of compound localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
